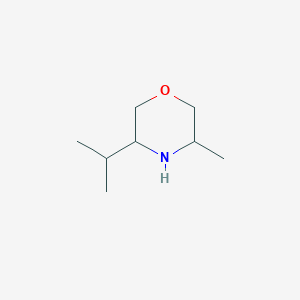
3-Amino-2,2-dimethylpent-4-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-2,2-dimethylpent-4-enoic acid is an organic compound with the molecular formula C7H13NO2 It is characterized by the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a pentene backbone with two methyl groups at the second carbon position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,2-dimethylpent-4-enoic acid can be achieved through several synthetic routes. One common method involves the alkylation of a suitable precursor, such as 2,2-dimethylpent-4-enoic acid, followed by the introduction of the amino group. The reaction conditions typically involve the use of strong bases and nucleophiles to facilitate the alkylation and amination steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize by-products.
化学反应分析
Types of Reactions
3-Amino-2,2-dimethylpent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like acyl chlorides and anhydrides are used for amide formation.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, aldehydes, and amides, depending on the specific reaction conditions and reagents used.
科学研究应用
3-Amino-2,2-dimethylpent-4-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-Amino-2,2-dimethylpent-4-enoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The carboxylic acid group can participate in acid-base reactions, influencing the compound’s reactivity and interactions.
相似化合物的比较
Similar Compounds
- 2-Amino-3,4-dimethylpent-3-enoic acid
- 2,2-Dimethyl-4-pentenoic acid
- 3-Amino-2,2-dimethylpropionamide
Uniqueness
3-Amino-2,2-dimethylpent-4-enoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of both an amino group and a carboxylic acid group on a pentene backbone with two methyl groups at the second carbon position differentiates it from other similar compounds, making it valuable for specialized applications in research and industry.
属性
分子式 |
C7H13NO2 |
|---|---|
分子量 |
143.18 g/mol |
IUPAC 名称 |
3-amino-2,2-dimethylpent-4-enoic acid |
InChI |
InChI=1S/C7H13NO2/c1-4-5(8)7(2,3)6(9)10/h4-5H,1,8H2,2-3H3,(H,9,10) |
InChI 键 |
FTZDNUUULZLQIM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(C=C)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,2,3-thiadiazole](/img/structure/B13061349.png)

![1-[(Oxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13061358.png)
![5-Fluoro-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13061366.png)



![5,5-dimethyl-6-oxo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B13061402.png)

![1-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13061412.png)


![3-Iodo-4-[(1,1,1-trifluoropropan-2-yl)oxy]oxolane](/img/structure/B13061431.png)
